molecular formula C8H15N3 B13981683 2,8-Diazaspiro[4.5]dec-1-en-1-amine

2,8-Diazaspiro[4.5]dec-1-en-1-amine

Cat. No.: B13981683
M. Wt: 153.22 g/mol
InChI Key: CXNPFUNWCMPQNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,8-Diazaspiro[45]dec-1-en-1-amine is a spirocyclic compound characterized by a unique structure that includes a spiro linkage between two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Diazaspiro[4.5]dec-1-en-1-amine typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a diamine with a suitable carbonyl compound can lead to the formation of the spirocyclic structure. The reaction conditions often involve the use of solvents like toluene and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2,8-Diazaspiro[4.5]dec-1-en-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced forms of the compound .

Scientific Research Applications

2,8-Diazaspiro[4.5]dec-1-en-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2,8-Diazaspiro[4.5]dec-1-en-1-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anti-cancer activities .

Comparison with Similar Compounds

2,8-Diazaspiro[4.5]dec-1-en-1-amine can be compared with other spirocyclic compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

2,8-diazaspiro[4.5]dec-1-en-1-amine

InChI

InChI=1S/C8H15N3/c9-7-8(3-6-11-7)1-4-10-5-2-8/h10H,1-6H2,(H2,9,11)

InChI Key

CXNPFUNWCMPQNW-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CCN=C2N

Origin of Product

United States

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